4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with hydroxyl groups at positions 4 and 6, a pyridinyl group at position 2, and a carboxamide group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dihydroxy-2-methylpyrimidine with pyridine-4-carboxamide in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4,6-dioxo-2-(pyridin-4-yl)pyrimidine-5-carboxamide.
Reduction: Formation of 4,6-dihydroxy-2-(pyridin-4-yl)pyrimidine-5-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and carboxamide groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Lacks the pyridinyl and carboxamide groups.
4,6-Dihydroxy-2-(pyridin-2-yl)pyrimidine: Similar structure but with the pyridinyl group at a different position.
4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine: Lacks the carboxamide group.
Uniqueness
4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide is unique due to the presence of both the pyridinyl and carboxamide groups, which confer specific chemical and biological properties. These functional groups enhance its potential as a versatile building block and its ability to interact with biological targets.
Biological Activity
4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide is a heterocyclic compound notable for its diverse biological activities. Its unique structure, featuring hydroxyl, pyridinyl, and carboxamide groups, allows for significant interactions with biological targets. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8N4O3 with a molecular weight of approximately 232.196 g/mol. The compound contains two hydroxyl groups at positions 4 and 6 of the pyrimidine ring, a pyridinyl group at position 2, and a carboxamide group at position 5.
Property | Value |
---|---|
Molecular Formula | C10H8N4O3 |
Molecular Weight | 232.196 g/mol |
CAS Number | 1245645-66-2 |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. A common method includes the reaction of 4,6-dihydroxy-2-methylpyrimidine with pyridine-4-carboxamide in the presence of a catalyst .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to pyrimidine derivatives. For instance, a series of pyrimidine derivatives were evaluated for their activity against hepatic stellate cells (HSC-T6), demonstrating that certain derivatives exhibited better anti-fibrotic activities than established drugs like Pirfenidone . The mechanism often involves inhibition of specific enzymes crucial for cancer cell proliferation.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes involved in various metabolic pathways. The presence of hydroxyl and carboxamide groups facilitates hydrogen bonding with enzyme active sites, enhancing its inhibitory effects . For example, studies indicate that it may inhibit prolyl-4-hydroxylase, an enzyme implicated in collagen synthesis and fibrosis .
Antimicrobial Properties
There is emerging evidence suggesting that this compound may possess antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains and fungi, indicating potential as a lead compound in antibiotic development .
Case Studies
Case Study 1: Anti-Fibrotic Activity
A study evaluated several pyrimidine derivatives for their anti-fibrotic properties using HSC-T6 cells. Among them, compounds containing the pyridine-pyrimidine scaffold demonstrated significant inhibition of collagen production and reduced hydroxyproline levels, suggesting their potential as therapeutic agents against liver fibrosis .
Case Study 2: Enzyme Inhibition
In vitro assays showed that certain derivatives inhibited prolyl-4-hydroxylase activity effectively. The results indicated that these compounds could significantly reduce collagen accumulation in liver cells, which is crucial in the context of fibrotic diseases .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. The carboxamide group enhances binding affinity to enzyme active sites while the hydroxyl groups contribute to stability in the inhibitor-enzyme complex .
Properties
Molecular Formula |
C10H8N4O3 |
---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
4-hydroxy-6-oxo-2-pyridin-4-yl-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H8N4O3/c11-7(15)6-9(16)13-8(14-10(6)17)5-1-3-12-4-2-5/h1-4H,(H2,11,15)(H2,13,14,16,17) |
InChI Key |
TZTJHWGUTDLLOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=C(C(=O)N2)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.